molecular formula C8H9BN2O2 B3050021 (1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid CAS No. 2304635-78-5

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid

Cat. No.: B3050021
CAS No.: 2304635-78-5
M. Wt: 175.98
InChI Key: XIWNHJLMNFUQIW-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid is a boronic acid derivative that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core substituted with a boronic acid group. The presence of the boronic acid moiety makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-7-azaindole-4-boronic acid is protein kinases . The azaindole scaffold, which this compound contains, is represented in many biologically active natural products and synthetic derivatives . It has been used extensively in the design of kinase inhibitors .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s boronic ester moiety plays a crucial role in this process .

Biochemical Pathways

The SM cross-coupling reaction is a key part of the compound’s biochemical pathway . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound’s boronic ester moiety can be converted into a broad range of functional groups, affecting various biochemical pathways .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of various biologically active compounds . For example, the compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of the compound’s boronic ester moiety can be affected by air and moisture . Additionally, the efficiency of the SM cross-coupling reaction can be influenced by the reaction conditions .

Safety and Hazards

1-Methyl-7-azaindole-4-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

The future directions of 1-Methyl-7-azaindole-4-boronic acid research could involve further development of the protodeboronation process . This could lead to new transformations and applications in organic synthesis . Additionally, the azaindole framework could be further explored in the design of kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include the use of a base such as potassium carbonate or sodium hydroxide, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid is unique due to its specific substitution pattern and the presence of the boronic acid group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and in biochemical research .

Properties

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWNHJLMNFUQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CN(C2=NC=C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2304635-78-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304635-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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